Hoffer's chlorosugar

Catalog No.
S704971
CAS No.
4330-21-6
M.F
C21H21ClO5
M. Wt
388.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hoffer's chlorosugar

CAS Number

4330-21-6

Product Name

Hoffer's chlorosugar

IUPAC Name

[(2R,3S,5S)-5-chloro-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

Molecular Formula

C21H21ClO5

Molecular Weight

388.8 g/mol

InChI

InChI=1S/C21H21ClO5/c1-13-3-7-15(8-4-13)20(23)25-12-18-17(11-19(22)26-18)27-21(24)16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19+/m0/s1

InChI Key

FJHSYOMVMMNQJQ-IPMKNSEASA-N

SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)Cl)OC(=O)C3=CC=C(C=C3)C

Synthesis of Modified Nucleosides and Nucleotides

Hoffer's chlorosugar serves as a key starting material for the synthesis of a diverse range of modified nucleosides and nucleotides. These modifications can target different parts of the molecule, including the sugar moiety, the base, or the phosphate group.

The presence of a chlorine atom at the first position (C1) of the sugar ring allows for selective substitution reactions, enabling the introduction of various functional groups. This versatility makes Hoffer's chlorosugar a highly sought-after building block for:

  • Preparation of alpha-linked nucleosides: Naturally occurring nucleosides predominantly possess beta-linked sugars. Hoffer's chlorosugar facilitates the efficient synthesis of alpha-linked analogues, which often exhibit greater stability and unique biochemical properties compared to their beta counterparts.
  • Introduction of diverse functionalities: The reactive chlorine atom allows for the attachment of various functional groups like azides, alkynes, and fluorophores. These modifications can be crucial for studying specific interactions within nucleic acids or introducing desired properties for applications like bioimaging or diagnostics.

Impact of Modified Nucleosides and Nucleotides

The modified nucleosides and nucleotides synthesized using Hoffer's chlorosugar hold significant implications in various research areas:

  • Antisense oligonucleotide (ASO) development: ASOs are synthetic nucleic acid molecules designed to bind to complementary target sequences and modulate gene expression. The incorporation of modified nucleosides into ASOs can enhance their stability, potency, and delivery properties, making them valuable tools for therapeutic development.
  • Study of nucleic acid structure and function: Modified nucleosides can be employed as probes to investigate specific interactions within nucleic acids, such as those between DNA and proteins or RNA and small molecules. This knowledge is essential for understanding fundamental biological processes and developing new drugs that target specific nucleic acid interactions.
  • Development of novel biosensors and diagnostic tools: The unique properties of modified nucleosides can be exploited to design biosensors for the detection of specific nucleic acid sequences or analytes. Additionally, they can be incorporated into diagnostic tools for identifying diseases or monitoring therapeutic efficacy.

Hoffer's chlorosugar, chemically known as 1-Chloro-2-deoxy-3,5-di-O-toluoyl-α-D-ribofuranose, is a synthetic carbohydrate derivative with the molecular formula C21H21ClO5. It features a unique structure characterized by a 5-chloro-3-(4-methylbenzoyloxy)oxolan-2-yl group and a methyl 4-methylbenzoate group, contributing to its distinct physical and chemical properties. The compound has a density of approximately 1.3 g/cm³ and a boiling point of around 518.4 °C at 760 mmHg, with five hydrogen bond acceptors and seven freely rotating bonds .

, primarily substitution reactions where the chlorine atom can be replaced by other nucleophiles. For instance, it has been utilized in regioselective and stereoselective routes to synthesize N2-β-tetrazolyl unnatural nucleosides via SN2 reactions at the anomeric center . Additionally, it can undergo reactions with Gilman cuprates to produce O-aryl-2'-deoxyribosides in the presence of oxygen .

While specific biological activities of Hoffer's chlorosugar are not extensively documented, its derivatives and related compounds have shown potential in molecular biology applications. For example, it is used in the synthesis of fluorescent nucleoside analogues and DNA hybridization probes, indicating its utility in genetic research and diagnostics .

The synthesis of Hoffer's chlorosugar involves several steps:

  • Starting Material: Vitamin C is used as the initial raw material.
  • Epoxidation: The process begins with condensation and oxidation to form an epoxide.
  • Ring-Opening: The epoxide undergoes ring-opening cyaniding.
  • Hydrolysis: Sulfuric acid hydrolysis and lactonization are performed on the resulting cyan butanetriol derivative.
  • Protection and Reduction: Hydroxy protection is achieved using p-toluoyl chloride followed by reduction with sodium triacetoxyborohydride.
  • Chlorination: The final step involves chloridizing the reduction product to yield Hoffer's chlorosugar without separation .

This method highlights an efficient route that can be adapted for industrial production.

Hoffer's chlorosugar serves multiple applications, particularly in research and analytical chemistry:

  • Nucleic Acid Research: It is used as a building block in the synthesis of nucleosides and oligonucleotides.
  • Fluorescence Probes: Employed in creating fluorescence turn-on DNA hybridization probes for various assays.
  • Chemical Analysis: Utilized in food and beverage testing as well as environmental testing for analyzing chemical compositions .

Studies involving Hoffer's chlorosugar have focused on its interactions with various nucleophiles during substitution reactions. For example, its reactivity at the anomeric center allows for selective modifications that can lead to novel nucleoside analogues, which may have implications in drug discovery and molecular biology .

Hoffer's chlorosugar shares structural similarities with other carbohydrate derivatives but possesses unique characteristics due to its specific functional groups and stereochemistry. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
1-Chloro-2-deoxy-D-ribofuranoseChlorine substitution at C1Base structure similar to Hoffer's chlorosugar
2-Deoxy-D-riboseLacks chlorine; simpler sugar structureNatural sugar; no halogen substitution
2-Chloro-2-deoxy-D-riboseChlorine at C2; retains ribose frameworkDifferent substitution position affecting reactivity
1-Azido-2-deoxy-D-ribofuranoseAzido group instead of chloroPotential for click chemistry applications

Hoffer's chlorosugar stands out due to its specific chlorine placement and protective groups that enhance its reactivity in synthetic applications while retaining compatibility with biological systems.

XLogP3

4.9

Hydrogen Bond Acceptor Count

5

Exact Mass

388.1077515 g/mol

Monoisotopic Mass

388.1077515 g/mol

Heavy Atom Count

27

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4330-21-6

Wikipedia

[(2R,3S,5R)-5-chloro-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

Dates

Modify: 2023-08-15

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